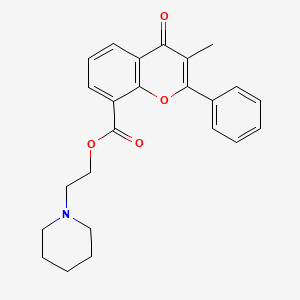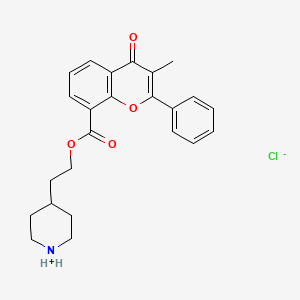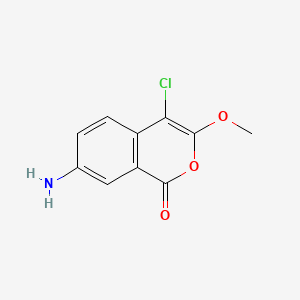
7-Amino-4-chloro-3-methoxyisocoumarin
Overview
Description
7-Amino-4-chloro-3-methoxyisocoumarin (7-ACM) is a synthetic compound derived from the isocoumarin family. 7-ACM has found numerous applications in research laboratories, as it can be used to study a variety of biological systems and processes. It is a useful tool for scientists due to its various biological activities, including its ability to interact with various cellular proteins and enzymes.
Scientific Research Applications
Enzyme Inhibition
7-Amino-4-chloro-3-methoxyisocoumarin and its derivatives are primarily studied for their potent inhibition of various enzymes. A key area of interest is their effect on human leukocyte elastase (HLE). Research demonstrates that different substituents at the 7-amino and 3-alkoxy positions significantly influence inhibitory potency against HLE, with hydrophobic substituents at the 7-amino position providing the best selectivity and inhibitory potency (Kerrigan et al., 1995).
Additionally, these compounds have been evaluated as inhibitors of human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE). The inhibition of HNE is shown to be directly related to the hydrophobicity of the substituent on the 7-amino group (Hernández et al., 1992).
Serine Protease Detection and Isolation
New biotinylated, mechanism-based isocoumarin serine protease inhibitors were synthesized to detect, localize, and isolate serine proteases. These inhibitors, containing a 4-chloro group and a biotinylated substituent at the 7-position, have shown effectiveness against a range of serine proteases including HLE, PPE, trypsin, and others (Kam et al., 1993).
Blood Coagulation Enzyme Inhibition
This compound derivatives have been synthesized for the inhibition of blood coagulation enzymes. These derivatives exhibit strong inhibitory and anticoagulant potency, with substituted isocoumarins showing promise as effective anticoagulants in vitro (Kam et al., 1994).
Potential in Treating Neurodegeneration
7-Amino-3-(2/3bromopropoxy)-4-chloroisocoumarin has been used as a calpain inhibitor, showing potential in the inhibition and treatment of neurodegeneration (Hussain et al., 2001).
Crystal Structure Analysis
The crystal structure of the iodo analog of 7-(bromoacetyl)amino-4-chloro-3-methoxyisocoumarin, an HNE inhibitor, has been determined, providing insights into the structural aspects of these compounds (Kerrigan et al., 1996).
Other Applications
Research also explores the synthesis of various derivatives of this compound and their applications in different biological and chemical contexts. For example, studies on the synthesis and reactivity of these compounds offer insights into their potential for creating new polycyclic derivatives and understanding their interaction mechanisms (Bihel et al., 2003).
properties
IUPAC Name |
7-amino-4-chloro-3-methoxyisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-14-10-8(11)6-3-2-5(12)4-7(6)9(13)15-10/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDGKLWVCUXONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C(C=C2)N)C(=O)O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



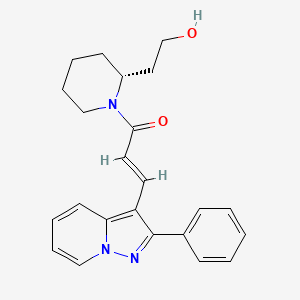
![1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B1672743.png)
![sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate](/img/structure/B1672744.png)
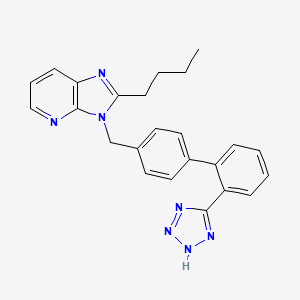
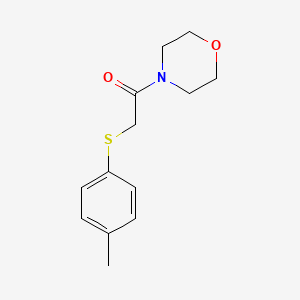
![N-[1-(4-chlorophenyl)-3-dimethylaminopropyl]-4-phenylbenzamide](/img/structure/B1672751.png)
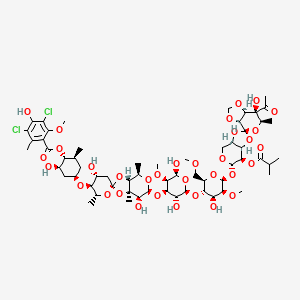
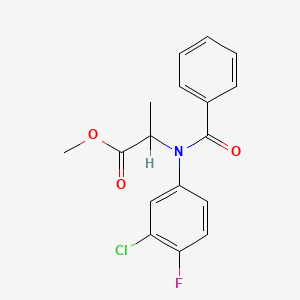

![1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B1672758.png)

